4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
Overview
Description
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a fluorinated phenoxy group, and carboxylic acid functionalities, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the fluorinated phenoxy intermediate. This intermediate is then reacted with piperidine and subsequently esterified to form the final product. Common reagents used in these reactions include fluorinated phenols, piperidine, and benzyl alcohol. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group can enhance binding affinity and specificity, while the piperidine ring may influence the compound’s overall conformation and reactivity. Pathways involved in its action may include signal transduction, metabolic regulation, and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxy-5-chlorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
- 4-(2-Carboxy-5-bromophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
- 4-(2-Carboxy-5-methylphenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
Uniqueness
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This fluorinated derivative often exhibits enhanced stability, bioavailability, and binding affinity compared to its non-fluorinated counterparts, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5/c22-17-6-7-18(20(24)25)19(12-17)27-13-16-8-10-23(11-9-16)21(26)28-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLYKGLSDJQKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC(=C2)F)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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